molecular formula C9H10N2O2 B13443377 2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine

2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine

Cat. No.: B13443377
M. Wt: 178.19 g/mol
InChI Key: NVOXLGQHAVHXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzo[b][1,4]dioxine-6-carboximidamide is a chemical compound with the molecular formula C9H10N2O2. It is a derivative of the benzodioxine family, which is known for its diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of a dioxine ring fused with a benzene ring and a carboximidamide group attached to the sixth position of the benzodioxine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboximidamide typically involves the formation of the dioxine ring followed by the introduction of

Biological Activity

2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine is a heterocyclic compound recognized for its potential biological activities. This compound features a benzodioxine ring structure with a carboxamidine functional group, which contributes to its diverse pharmacological properties. Research has indicated that derivatives of this compound exhibit significant interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3. The structural characteristics include:

  • Benzodioxine core : Provides stability and potential bioactivity.
  • Carboxamidine group : Enhances binding affinity to biological targets.

Biological Activity

Research has demonstrated that this compound and its analogs possess a range of biological activities:

  • Antitumor Activity : Several studies have indicated that compounds related to this structure can inhibit tumor growth by interfering with critical cellular pathways. For example, analogs have shown efficacy in inhibiting tubulin polymerization, which is crucial for cell division and cancer progression .
  • Antimicrobial Properties : Research has highlighted the antimicrobial potential of benzodioxane derivatives, suggesting that modifications to the core structure can enhance their effectiveness against bacterial strains .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its antitumor effects .

The biological activity of this compound is primarily attributed to its interaction with various proteins and enzymes:

  • Binding Affinity Studies : Interaction studies have utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to analyze binding affinities with target proteins. These studies reveal how structural modifications can optimize binding and enhance activity against specific targets.
  • Cell Cycle Arrest and Apoptosis Induction : In vitro studies have shown that treatment with this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation pathways. This was evidenced by increased expression of cyclin B and decreased phosphorylation of cdc2, indicating effective disruption of mitotic processes .

Case Studies

Several case studies have been documented regarding the efficacy of this compound in cancer models:

  • Zebrafish Model : In vivo experiments using zebrafish models demonstrated significant antitumor activity when treated with derivatives of this compound. Tumor growth inhibition was observed alongside apoptotic markers in treated cells .
  • Human Cancer Cell Lines : Various human cancer cell lines (e.g., HeLa, A549) were subjected to treatment with the compound. Results indicated potent antiproliferative effects, with IC50 values in the nanomolar range for several derivatives, showcasing their potential as therapeutic agents against resistant cancer types .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar benzodioxane core; different functional groupAntitumor activity
1,4-Benzodioxane-6-carboxylic acid amidesBenzodioxane structure; varied substituentsAntimicrobial properties
2-HydroxybenzamideLacks dioxane ring; simpler structureModerate enzyme inhibition

The distinct combination of the dioxane ring and carboxamidine group in this compound contributes to its unique therapeutic applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carboximidamide

InChI

InChI=1S/C9H10N2O2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11)

InChI Key

NVOXLGQHAVHXIF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.